Tert-butyl 2-fluoro-4-methylbenzoate Tert-butyl 2-fluoro-4-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13489868
InChI: InChI=1S/C12H15FO2/c1-8-5-6-9(10(13)7-8)11(14)15-12(2,3)4/h5-7H,1-4H3
SMILES: CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)F
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol

Tert-butyl 2-fluoro-4-methylbenzoate

CAS No.:

Cat. No.: VC13489868

Molecular Formula: C12H15FO2

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-fluoro-4-methylbenzoate -

Specification

Molecular Formula C12H15FO2
Molecular Weight 210.24 g/mol
IUPAC Name tert-butyl 2-fluoro-4-methylbenzoate
Standard InChI InChI=1S/C12H15FO2/c1-8-5-6-9(10(13)7-8)11(14)15-12(2,3)4/h5-7H,1-4H3
Standard InChI Key PQQYAKWOEPWCDN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)F
Canonical SMILES CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

tert-Butyl 2-fluoro-4-methylbenzoate (IUPAC name: tert-butyl 2-fluoro-4-methylbenzoate) features a benzene ring substituted with three distinct functional groups:

  • A fluorine atom at position 2 (ortho to the ester group).

  • A methyl group at position 4 (para to the ester group).

  • A tert-butyl ester (-OC(O)C(CH₃)₃) at position 1.

This arrangement creates a sterically hindered environment, influencing its reactivity in nucleophilic substitutions and catalytic processes.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₅FO₂
Molecular Weight222.25 g/mol
IUPAC Nametert-butyl 2-fluoro-4-methylbenzoate
Canonical SMILESCC1=CC(=C(C=C1)F)C(=O)OC(C)(C)C
Boiling Point (estimated)260–265°C
SolubilityMiscible in organic solvents (e.g., DCM, THF)

Synthetic Methodologies

Friedel-Crafts Acylation and Esterification

The synthesis of tert-butyl 2-fluoro-4-methylbenzoate typically involves a multi-step route, beginning with functionalization of the aromatic ring. A patented approach for analogous compounds (CN110903176A) provides a foundational framework :

  • Friedel-Crafts Acylation:

    • Starting Materials: Fluorinated toluene derivatives (e.g., 3-fluorotoluene) react with trihaloacetyl chloride (e.g., trichloroacetyl chloride) under Lewis acid catalysis (e.g., AlCl₃).

    • Conditions: Anhydrous 1,2-dichloroethane at 0–10°C yields keto-intermediates with regioselective acylation.

    • Isomer Separation: Hydrolysis under alkaline conditions (e.g., NaOH) generates carboxylic acid isomers, which are purified via recrystallization .

  • Esterification:

    • The purified 2-fluoro-4-methylbenzoic acid undergoes esterification with tert-butanol in the presence of an acid catalyst (e.g., H₂SO₄).

    • Reaction Conditions: Reflux in toluene for 12–24 hours achieves >90% conversion, with the tert-butyl group conferring enhanced stability against hydrolysis .

Industrial Scalability

Continuous flow reactors and microfluidic systems are increasingly employed to optimize yield and reduce byproduct formation. For example, tert-butyl esterification in microreactors minimizes thermal degradation, achieving 85–92% purity without chromatography .

Physicochemical Properties and Stability

Spectroscopic Characterization

  • ¹H NMR:

    • The tert-butyl group appears as a singlet at δ 1.35 ppm (9H).

    • Aromatic protons exhibit splitting patterns due to fluorine coupling (e.g., doublet of doublets at δ 7.2–7.5 ppm) .

  • ¹³C NMR:

    • The ester carbonyl resonates at δ 165–168 ppm.

    • Fluorine-induced deshielding shifts the C2 carbon to δ 115–120 ppm .

  • Mass Spectrometry:

    • ESI-MS shows a molecular ion peak at m/z 223.1 [M+H]⁺, with fragmentation patterns confirming the tert-butyl loss (-56 Da) .

Stability Profile

  • Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions. Storage at 2–8°C in anhydrous environments is recommended to prolong shelf life .

  • Thermal Stability: Decomposition begins at >150°C, necessitating controlled heating during synthetic steps .

Applications in Scientific Research

Pharmaceutical Intermediate

tert-Butyl 2-fluoro-4-methylbenzoate is a precursor to bioactive molecules, including:

  • Kinase Inhibitors: Fluorine enhances binding affinity to ATP-binding pockets in target enzymes.

  • Antimicrobial Agents: The methyl group improves lipophilicity, facilitating membrane penetration .

Material Science

Incorporated into liquid crystals and polymers, the compound’s rigid aromatic core and fluorine content modulate dielectric properties, enabling applications in optoelectronics .

Comparative Analysis with Analogues

Table 2: Structural and Functional Analogues

CompoundSubstituentsEster GroupKey Differences
Ethyl 2-fluoro-4-methylbenzoateEthylReduced steric bulkLower thermal stability
Methyl 4-tert-butyl-2-fluorobenzoateMethylAltered substituent positionsAltered reactivity in SNAr

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